4-Bromo-2-chloro-5-nitropyridine
Overview
Description
4-Bromo-2-chloro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2BrClN2O2 and its molecular weight is 237.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Safety in Large Scale Production
4-Bromo-2-chloro-5-nitropyridine and its derivatives are used in large scale production processes. For example, 5-Bromo-2-nitropyridine, a related compound, is synthesized from its corresponding amine via hydrogen peroxide oxidation. This process was optimized for large-scale production, focusing on improving conversion rates, reducing impurities, and ensuring reproducibility and safety. This demonstrates the compound's role in industrial chemical synthesis, especially in creating specific nitropyridine derivatives (Agosti et al., 2017).
Role in Heterocyclic Compound Synthesis
This compound is pivotal in synthesizing various heterocyclic compounds. For instance, its derivatives are used in creating azaphenoxazine compounds, which are important in medicinal chemistry. The transformations involved in these syntheses, such as intramolecular condensation, are crucial for developing new pharmaceuticals and materials (Takahashi & Yoneda, 1958).
Photophysical and Optical Properties
The photophysical and optical properties of this compound derivatives are subjects of significant research interest. Studies have investigated changes in structural, electronic, vibrational, and optical properties of these compounds. Understanding these properties is crucial for applications in materials science, such as developing new optical materials (Gündüz & Kurban, 2018).
Vibrational Spectra and Crystal Structure Analysis
Research has been conducted on the vibrational spectra and crystal structure of nitropyridine derivatives, including this compound. Such studies provide insights into the molecular and crystalline structure of these compounds, which is essential for understanding their chemical behavior and potential applications in crystallography and materials science (Hanuza et al., 2002).
Molecular Dynamics and Docking Studies
Computational studies, including molecular dynamics and docking, are used to analyze the physicochemical parameters and potential biological applications of this compound derivatives. These studies help in understanding the molecular interactions and stability of these compounds, which is crucial for their application in drug design and other biological fields (Arulaabaranam et al., 2021).
Mechanism of Action
Target of Action
Nitro compounds like 4-bromo-2-chloro-5-nitropyridine are known to interact with various biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the Suzuki–Miyaura (SM) coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that nitro compounds can participate in various biochemical reactions .
Result of Action
Nitro compounds are known to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
4-bromo-2-chloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBAUHSXNQFCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693612 | |
Record name | 4-Bromo-2-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261767-18-3 | |
Record name | 4-Bromo-2-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.